
(6R)-6-Hydroxyoctan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-6-Hydroxyoctan-3-one is an organic compound with the molecular formula C8H16O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-Hydroxyoctan-3-one can be achieved through several methods. One common approach involves the reduction of 6-oxooctanoic acid using a chiral catalyst to ensure the correct stereochemistry. Another method includes the asymmetric hydrogenation of 6-oxooctanoic acid derivatives. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as rhodium or ruthenium complexes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes to achieve high enantioselectivity. These methods are often preferred due to their environmental friendliness and efficiency. The use of genetically engineered microorganisms to produce the desired compound is also a growing area of research.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-6-Hydroxyoctan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 6-oxooctanoic acid or 6-hydroxyhexanoic acid.
Reduction: 6-hydroxyoctanol.
Substitution: 6-chlorooctan-3-one or 6-bromooctan-3-one.
Aplicaciones Científicas De Investigación
(6R)-6-Hydroxyoctan-3-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of flavors and fragrances due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (6R)-6-Hydroxyoctan-3-one involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. Pathways involving this compound often include metabolic processes where it is converted into other bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-6-Hydroxyoctan-3-one: The enantiomer of (6R)-6-Hydroxyoctan-3-one, differing only in the spatial arrangement of atoms.
6-Hydroxyhexanoic acid: A shorter-chain analog with similar functional groups.
6-Chlorooctan-3-one: A halogenated derivative with different reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical behavior and biological activity. The presence of both a hydroxyl and a carbonyl group allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.
Propiedades
Número CAS |
923924-48-5 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(6R)-6-hydroxyoctan-3-one |
InChI |
InChI=1S/C8H16O2/c1-3-7(9)5-6-8(10)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
VJDZJBNTVLGPEM-SSDOTTSWSA-N |
SMILES isomérico |
CC[C@H](CCC(=O)CC)O |
SMILES canónico |
CCC(CCC(=O)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
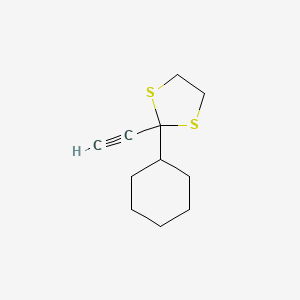

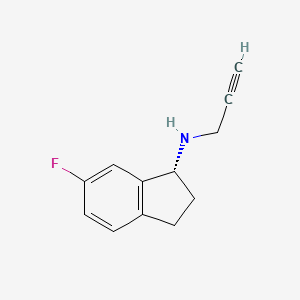
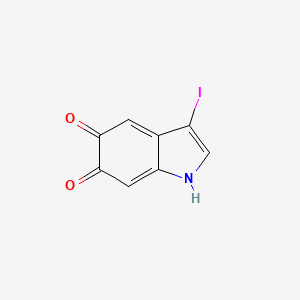
![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
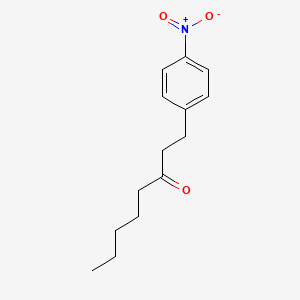
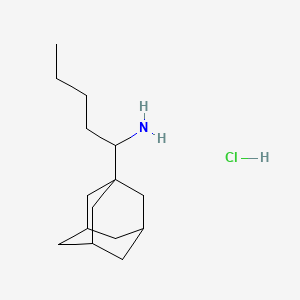
![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
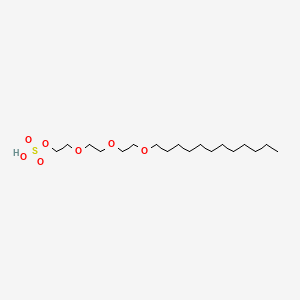
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
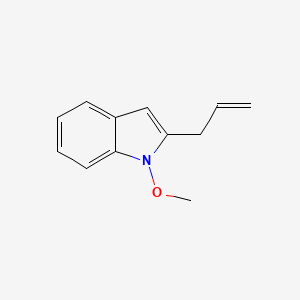
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
